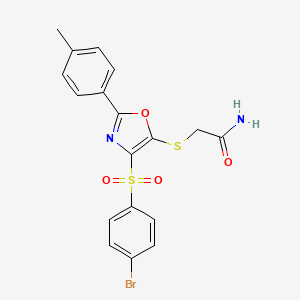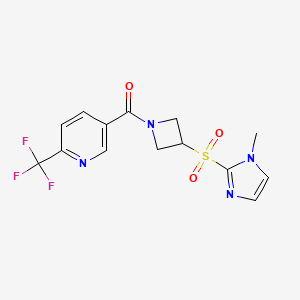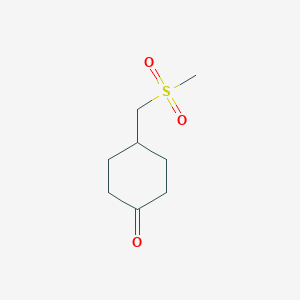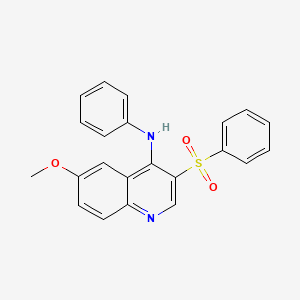![molecular formula C14H14N6O B2870443 3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one CAS No. 2415552-66-6](/img/structure/B2870443.png)
3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that combines a quinazolinone core with a triazole and azetidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the quinazolinone core followed by the introduction of the triazole and azetidine groups. Key steps may involve cyclization reactions, nucleophilic substitutions, and click chemistry for the triazole formation.
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, efficient catalysts, and environmentally benign solvents to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinazolinone or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azetidine moieties can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Quinazolinone derivatives: Compounds with the quinazolinone core are known for their diverse pharmacological properties.
Azetidine-containing compounds: These compounds are studied for their unique structural features and potential bioactivity.
Uniqueness
3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one is unique due to the combination of the quinazolinone, triazole, and azetidine moieties in a single molecule. This structural complexity can lead to distinct biological activities and applications not observed in simpler analogs.
Eigenschaften
IUPAC Name |
3-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-18-13(21)11-4-2-3-5-12(11)17-14(18)19-8-10(9-19)20-15-6-7-16-20/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBSIZVMEDRFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)
![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)
![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)

![N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2870368.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2870372.png)
![Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2870375.png)
![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)
![3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole](/img/structure/B2870378.png)




